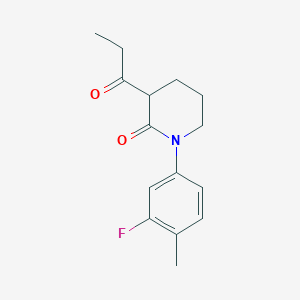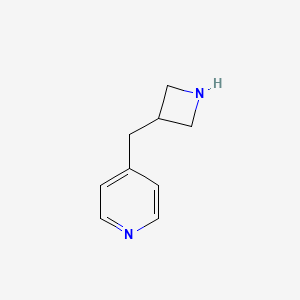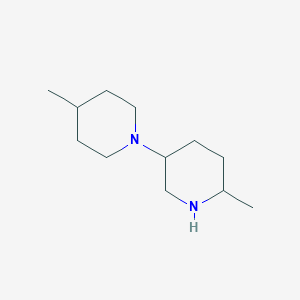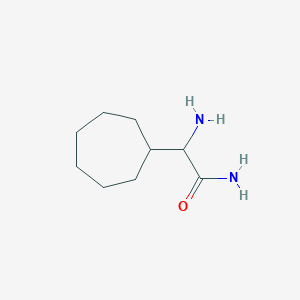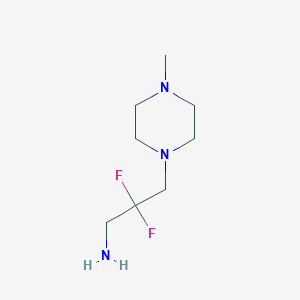
2,2-Difluoro-3-(4-methylpiperazin-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-(4-methylpiperazin-1-yl)propan-1-amine is a fluorinated organic compound with the molecular formula C8H17F2N3. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a difluoropropylamine chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(4-methylpiperazin-1-yl)propan-1-amine typically involves the reaction of 4-methylpiperazine with a difluorinated alkylating agent. One common method includes the use of 2,2-difluoropropylamine as the alkylating agent, which reacts with 4-methylpiperazine under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification through chromatography and crystallization to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-3-(4-methylpiperazin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-(4-methylpiperazin-1-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: Utilized in the synthesis of novel materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-(4-methylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target and context .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: Similar structure but lacks the difluoro substitution, leading to different chemical properties and reactivity.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Another related compound with a shorter alkyl chain and different applications.
3-(4-Methylpiperazin-1-yl)propan-1-amine: Shares the piperazine core but differs in the substitution pattern and chain length.
Uniqueness
2,2-Difluoro-3-(4-methylpiperazin-1-yl)propan-1-amine is unique due to the presence of difluoro substitution, which imparts distinct chemical and physical properties. This fluorination can enhance the compound’s stability, lipophilicity, and binding affinity, making it valuable for specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C8H17F2N3 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
2,2-difluoro-3-(4-methylpiperazin-1-yl)propan-1-amine |
InChI |
InChI=1S/C8H17F2N3/c1-12-2-4-13(5-3-12)7-8(9,10)6-11/h2-7,11H2,1H3 |
Clave InChI |
YZWNFGOGEIRVHC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC(CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13185892.png)
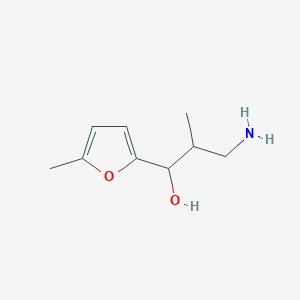
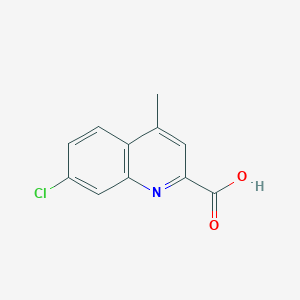
![(2E)-3-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13185910.png)
![5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13185913.png)
methanol](/img/structure/B13185917.png)
![Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13185920.png)
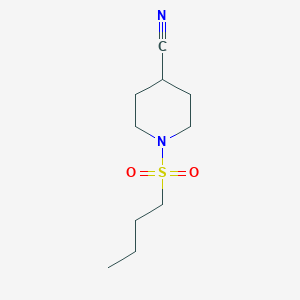
![Ethyl [(4-ethynylphenyl)carbamoyl]formate](/img/structure/B13185942.png)

